molecular formula C17H17N5S B2685548 4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile CAS No. 497060-96-5

4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile

Cat. No.: B2685548
CAS No.: 497060-96-5
M. Wt: 323.42
InChI Key: CHVPSHZWHRALFS-UHFFFAOYSA-N
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Description

The compound “4-(((4-(2-Pyridyl)piperazinyl)thioxomethyl)amino)benzenecarbonitrile” is also known as "1-Piperazinecarbothioamide, N-(4-cyanophenyl)-4-(2-pyridinyl)-" . It has a molecular formula of C17H17N5S and a molecular weight of 323.42 .

Scientific Research Applications

Synthesis and Chemotherapeutic Applications

  • Benzochromene derivatives, including compounds similar to the one mentioned, have shown significant anti-proliferative properties against cancer cell lines. For instance, a study found that these compounds can induce apoptosis in colorectal cancer cells by modulating gene expression related to cell death, suggesting potential chemotherapeutic applications (Hanifeh Ahagh et al., 2019).

Antimicrobial Activities

  • Research has demonstrated the antimicrobial potential of novel 1,2,4-Triazole derivatives, showcasing their effectiveness against various microorganisms. This suggests a pathway for developing new antimicrobial agents using similar chemical structures (Bektaş et al., 2007).

Molecular Docking and Fluorescent Probes

  • A study on benzimidazo[1,2-a]quinolines, which share structural motifs with the query compound, highlighted their application as fluorescent probes for DNA detection . This research explored their synthesis and characterized their interaction with DNA, providing insights into the development of novel fluorescent probes (Perin et al., 2011).

Anti-inflammatory Properties

  • The synthesis of novel compounds derived from similar chemical scaffolds has been linked to anti-inflammatory properties . Such studies not only enrich our understanding of the molecular basis of inflammation but also pave the way for new therapeutic agents (Girgis et al., 2007).

Enaminonitriles and Heterocyclic Chemistry

  • Investigations into heterocyclic enaminonitriles have led to the development of compounds with unique chemical reactivity, underscoring the versatility of these molecules in synthesizing diverse heterocyclic structures (Yamagata et al., 1993).

Safety and Hazards

For safety and hazards information, it’s best to refer to the compound’s Safety Data Sheet (SDS) . The SDS contains important information about the potential hazards of the compound, as well as instructions for safe handling, storage, and disposal.

Properties

IUPAC Name

N-(4-cyanophenyl)-4-pyridin-2-ylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5S/c18-13-14-4-6-15(7-5-14)20-17(23)22-11-9-21(10-12-22)16-3-1-2-8-19-16/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVPSHZWHRALFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=S)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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